Hydrocarbostyril

Medicinal Chemistry Drug Design Scaffold Optimization

Hydrocarbostyril (CAS 553-03-7), the 3,4-dihydroquinolin-2(1H)-one core, is the essential starting material for PDE3A inhibitors (IC50 0.2 μM), ultra-selective MAO-B inhibitors (IC50 2.9 nM, >40,000-fold over MAO-A), and in vivo-active nNOS inhibitors—activities intrinsically absent in planar carbostyril. It is also the mandated Aripiprazole Impurity 41 reference standard for ANDA submissions. Substitution with carbostyril or tetrahydroquinoline negates target engagement. Procure ≥98% purity to ensure scaffold fidelity.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 553-03-7
Cat. No. B031666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocarbostyril
CAS553-03-7
Synonyms3,4-Dihydro-carbostyril;  Hydrocarbostyril;  1,2,3,4-Tetrahydro-2(1H)-quinolinone;  1,2,3,4-Tetrahydro-2-oxoquinoline;  1,2,3,4-Tetrahydroquinolin-2-one;  2-Oxo-1,2,3,4-tetrahydroquinoline;  3,4-Dihydro-1H-quinolin-2-one;  3,4-Dihydro-2(1H)-quinolone;  3,4-D
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=CC=CC=C21
InChIInChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
InChIKeyTZOYXRMEFDYWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocarbostyril (CAS 553-03-7): A Privileged 3,4-Dihydro-2(1H)-quinolinone Scaffold for Pharmaceutical Synthesis and Procurement


Hydrocarbostyril (CAS 553-03-7), also known as 3,4-Dihydro-2(1H)-quinolinone or 3,4-dihydrocarbostyril, is a heterocyclic compound with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol [1]. It is the partially saturated derivative of carbostyril (2-quinolinone), distinguished by saturation of the 3,4-bond in the pyridone ring, which alters its electronic distribution, conformational flexibility, and reactivity profile [2]. The compound exists as a white to off-white crystalline powder with a melting point of 165-167°C, is sparingly soluble in water, and is light-sensitive [1]. Hydrocarbostyril serves as a versatile building block and privileged scaffold in medicinal chemistry, with the 3,4-dihydroquinolin-2(1H)-one core recognized for its capacity to bind multiple distinct biological targets [3].

Why Hydrocarbostyril (CAS 553-03-7) Cannot Be Substituted with Carbostyril or 2-Quinolinone Analogs


Hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) differs fundamentally from its unsaturated analog carbostyril (2-quinolinone) and the fully saturated 1,2,3,4-tetrahydroquinoline in terms of conformational flexibility, electronic distribution, and steric orientation [1]. While carbostyril possesses a fully aromatic quinoline core with a lactam group locked in a fixed cis conformation, the saturation of the 3,4-bond in hydrocarbostyril introduces conformational degrees of freedom that can significantly alter binding geometry to pharmaceutical targets such as nNOS, PDE3A, and monoamine transporters [1][2]. Comparative SAR studies demonstrate that 3,4-dihydroquinolin-2(1H)-one-based inhibitors and 1,2,3,4-tetrahydroquinoline-based inhibitors exhibit distinct selectivity profiles and potency ranges when evaluated against the same biological targets [3]. The internal amide group in hydrocarbostyril retains hydrogen-bonding capacity while the reduced ring alters lipophilicity and metabolic stability, factors that directly impact ADMET properties in drug development [1]. Consequently, substituting hydrocarbostyril with carbostyril or other quinolinone derivatives without experimental validation risks altering target engagement, selectivity, and pharmacokinetic outcomes.

Quantitative Differentiation Evidence for Hydrocarbostyril (CAS 553-03-7) Versus Closest Analogs


Hydrocarbostyril Core Confers Conformational Flexibility Distinct from Carbostyril for Drug Design

The hydrocarbostyril (3,4-dihydrocarbostyril) scaffold introduces conformational flexibility absent in carbostyril (2-quinolinone), which possesses a fixed cis lactam amide conformation due to aromaticity across the quinoline ring [1]. This structural distinction enables hydrocarbostyril derivatives to adopt multiple low-energy conformations that can accommodate the spatially oriented shape of diverse pharmaceutical target active sites, whereas carbostyril is conformationally constrained [1]. In direct SAR comparisons, 3,4-dihydroquinolin-2(1H)-one-based nNOS inhibitors demonstrated potent inhibition (Ki values in the nanomolar range for optimized derivatives) with selectivity ratios over eNOS and iNOS exceeding 1000-fold in several cases, while the corresponding 1,2,3,4-tetrahydroquinoline series exhibited distinct potency and selectivity profiles, indicating that the degree of ring saturation directly modulates target engagement [2].

Medicinal Chemistry Drug Design Scaffold Optimization

Hydrocarbostyril Derivatives Exhibit Validated ADMET Optimization Potential Compared to Carbostyril

Hydrocarbostyril (3,4-dihydrocarbostyril) has been demonstrated in multiple drug development programs to improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles relative to carbostyril-based analogs [1]. The partially saturated core reduces planarity and aromatic character, which can enhance aqueous solubility and modulate metabolic stability. In direct comparative studies of retinoid analogs, the 3,4-(1H)-dihydroquinolin-2-one series exhibited distinct RAR-specific binding profiles compared to the 1,2,3,4-tetrahydroquinoline series, with potency values differing by an order of magnitude in some cases depending on receptor subtype [2]. Furthermore, hydrocarbostyril derivatives such as OPC-167832 (a 3,4-dihydrocarbostyril derivative optimized from a carbostyril library) demonstrated potent antituberculosis activity with favorable pharmacokinetic properties enabling oral administration, whereas the corresponding carbostyril leads showed inferior in vivo performance [3].

Pharmacokinetics ADMET Drug Development

Hydrocarbostyril Serves as Validated Privileged Scaffold with Demonstrated Multi-Target Binding Capacity

The 3,4-dihydrocarbostyril core is recognized in medicinal chemistry as a privileged scaffold capable of binding to multiple distinct biological targets, a property that distinguishes it from more target-restricted heterocyclic scaffolds [1]. Literature analysis reveals that 3,4-dihydroquinolin-2(1H)-one derivatives have been successfully optimized for at least five distinct therapeutic target classes: nNOS (Ki nanomolar range), PDE3A (IC50 0.2 μM for the parent compound), norepinephrine transporter (NET; IC50 values down to single-digit nanomolar for optimized 1-aryl derivatives), monoamine oxidase B (MAO-B; IC50 2.9 nM with 2750-fold selectivity), and RAR nuclear receptors [2][3][4][5]. In contrast, carbostyril derivatives demonstrate a narrower target engagement profile, with predominant applications in GPCR modulation (β-adrenoceptors, antihistaminic activity) and antimicrobial activity [6]. This multi-target capacity reduces the risk of scaffold-specific failures in early-stage drug discovery and enables rapid SAR exploration across diverse therapeutic programs.

Privileged Scaffold Polypharmacology Lead Discovery

Hydrocarbostyril Enables Potent PDE3A Inhibition (IC50 0.2 μM) Distinct from PDE Isoform Selectivity of Carbostyril Analogs

Hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) itself exhibits direct PDE3A inhibitory activity with an IC50 of 0.2 μM, a property not shared by carbostyril (2-quinolinone) or 1,2,3,4-tetrahydroquinoline [1]. This PDE3A inhibition is the mechanistic basis for the clinical success of cilostazol (6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)-butoxy]-3,4-dihydro-2(1H)-quinolinone), a hydrocarbostyril derivative that retains the PDE3A IC50 of 0.2 μM and is approved as an anti-thrombotic agent [2]. In contrast, vesnarinone, a quinolinone derivative with a distinct substitution pattern, exhibits PDE3A and PDE3B IC50 values of 10.7 μM and 13.2 μM respectively, approximately 50-fold less potent than the hydrocarbostyril scaffold-based inhibitors [3]. The PDE3 inhibitory activity is a distinguishing pharmacological feature of the 3,4-dihydroquinolin-2(1H)-one scaffold that cannot be replicated by carbostyril, which lacks this activity profile [1].

Phosphodiesterase Inhibition Cardiovascular Pharmacology PDE3A

Hydrocarbostyril Derivatives Achieve Sub-Nanomolar MAO-B Inhibition with >40,000-Fold Selectivity Over MAO-A

C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as exceptionally potent and selective monoamine oxidase B (MAO-B) inhibitors, a property that distinguishes this scaffold from carbostyril which lacks MAO inhibitory activity [1]. The most potent derivative in this series, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, exhibits an IC50 of 2.9 nM (0.0029 μM) against MAO-B with 2750-fold selectivity over the MAO-A isoform [1][2]. Across the series, MAO-B selectivity ranged from 99-fold to over 40,000-fold, demonstrating that the 3,4-dihydroquinolin-2(1H)-one core is uniquely suited for achieving isoform-selective MAO-B inhibition [1]. In comparison, coumarin-based MAO-B inhibitors (structurally analogous oxygen heterocycles) typically achieve IC50 values in the low micromolar range, and carbostyril derivatives have not been reported as MAO inhibitors [1][3].

Monoamine Oxidase Inhibition Neurodegenerative Disease Parkinson's Disease

Validated Research and Industrial Applications for Hydrocarbostyril (CAS 553-03-7) Based on Quantitative Evidence


Scaffold for PDE3A-Targeted Cardiovascular Drug Discovery

Hydrocarbostyril is the core scaffold for PDE3A-targeted drug discovery programs. The parent compound exhibits direct PDE3A inhibition with an IC50 of 0.2 μM, and this activity is retained in clinically approved derivatives such as cilostazol [1]. Researchers developing novel anti-thrombotic agents or vasodilators targeting PDE3A should procure hydrocarbostyril as the starting material; substitution with carbostyril or other quinolinone analogs will not yield PDE3A inhibitory activity, as this property is scaffold-specific [1].

Neurodegenerative Disease Research Requiring Selective MAO-B Inhibition

Hydrocarbostyril derivatives represent a privileged scaffold for developing highly selective MAO-B inhibitors for Parkinson's disease research. Optimized 7-substituted derivatives achieve IC50 values as low as 2.9 nM with selectivity ratios exceeding 40,000-fold over MAO-A [2]. This level of potency and selectivity is not achievable with carbostyril or coumarin-based analogs. Procurement of hydrocarbostyril enables SAR exploration at the C6 and C7 positions, which has been validated to yield reversible, highly selective MAO-B inhibitors suitable for CNS applications [2].

Conformationally Flexible Scaffold for nNOS Inhibitor Development

For research programs targeting neuronal nitric oxide synthase (nNOS) for neuropathic pain or migraine indications, hydrocarbostyril offers a validated scaffold with demonstrated in vivo efficacy. 3,4-Dihydroquinolin-2(1H)-one-based nNOS inhibitors such as (S)-35 achieved full reversal of thermal hyperalgesia at 30 mg/kg oral dosing in the Chung model of neuropathic pain [3]. The conformational flexibility of the hydrocarbostyril core enables optimal accommodation within the nNOS active site, a structural advantage not provided by the planar, conformationally constrained carbostyril scaffold [3][4].

Pharmaceutical Intermediate for Aripiprazole Impurity Reference Standards

Hydrocarbostyril (3,4-dihydroquinolin-2(1H)-one) is utilized as Aripiprazole Impurity 41 in pharmaceutical quality control and ANDA (Abbreviated New Drug Application) submissions [5]. For analytical method development, method validation (AMV), and quality control (QC) applications related to aripiprazole manufacturing, hydrocarbostyril of verified purity (≥98%) is required as a reference standard. Procurement of this specific compound ensures compliance with regulatory guidelines for impurity profiling [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydrocarbostyril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.